Ácido belinostat

Descripción general

Descripción

Belinostat acid (also known as PXD101) is a novel histone deacetylase (HDAC) inhibitor that has been studied for its potential use in cancer treatment. Belinostat acid is a small molecule drug that has been developed for the treatment of several types of cancers, including hematological malignancies and solid tumors. Belinostat acid has been studied for its ability to selectively inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression, cell cycle progression, and cell death. Belinostat acid has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor size and a decrease in tumor growth.

Aplicaciones Científicas De Investigación

Terapia contra el cáncer: Cáncer de colon

El ácido belinostat, como inhibidor de la histona desacetilasa (HDACi), ha demostrado un potencial en el tratamiento de tumores sólidos como el cáncer de colon. Un estudio evaluó una nueva forma de profármaco, cobre-bis-belinostat (Cubisbel), que demostró una potente actividad anticancerígena tanto in vitro como ex vivo . Esta complejación con Cu (II) mejora la estabilidad metabólica del belinostat, apuntando a vías anticancerígenas clave y perturbando los reguladores maestros en el cáncer de colon.

Farmacocinética: Mejora de la estabilidad metabólica

El mismo estudio que investigó Cubisbel también destacó la mejora de la estabilidad metabólica del belinostat cuando se complejó con Cu (II). Esta modificación extiende significativamente la vida media in vitro del fármaco, lo que sugiere un potencial para efectos terapéuticos de mayor duración .

Regulación genética: Control epigenético

El ácido belinostat funciona inhibiendo las enzimas HDAC, que juegan un papel crucial en la regulación genética epigenética. Al alterar la expresión genética, el belinostat puede reactivar los genes supresores tumorales, lo que potencialmente detiene o revierte el crecimiento tumoral .

Terapia combinada: Sinergia con otros fármacos

Se ha demostrado que el belinostat actúa sinérgicamente con otros fármacos contra el cáncer, como el inhibidor del proteasoma bortezomib. Esta sinergia puede mejorar la eficacia de los tratamientos contra el cáncer, proporcionando un enfoque multifacético para combatir las células cancerosas .

Neoplasias hematológicas: Linfoma de células T periférico (PTCL)

El belinostat ha recibido la aprobación para el tratamiento de PTCL recidivante o refractario. Representa una nueva clase de agentes anticancerígenos que ofrecen esperanza para los pacientes con esta forma agresiva de linfoma no Hodgkin .

Mecanismo de acción: Inhibición de HDAC

El mecanismo por el cual el belinostat ejerce sus efectos terapéuticos se debe principalmente a la inhibición de las enzimas HDAC. Esta acción conduce a la inducción de apoptosis y la interrupción de la progresión del ciclo celular en las células cancerosas .

Herramienta de investigación: Comprensión de la progresión del cáncer

Más allá de sus aplicaciones terapéuticas, el belinostat puede utilizarse como herramienta de investigación para comprender los mecanismos de la progresión del cáncer. Al estudiar sus efectos sobre la expresión genética y las vías celulares, los investigadores pueden obtener información sobre los factores epigenéticos que contribuyen al cáncer .

Mecanismo De Acción

Target of Action

Belinostat, also known as PXD101, is a novel agent that primarily targets the enzyme histone deacetylase (HDAC) . HDACs are involved in epigenetic gene regulation pathways in cancer progression . They are the primary modulators of the structural modification of chromatin that regulates the rate of gene transcription .

Mode of Action

Belinostat inhibits the activity of HDAC, thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition leads to the accumulation of acetylated histones and other proteins, and increases the expression of tumor-suppressor genes .

Biochemical Pathways

The inhibition of HDACs by belinostat has the potential to reactivate tumor suppressor genes. Although the precise mechanism of action has yet to be fully established, HDAC inhibitors appear to act via induction of apoptosis, disruption of cell cycle progression, as well as inhibiting angiogenesis .

Pharmacokinetics

Belinostat is extensively metabolized, primarily by glucuronidation mediated by UGT1A1 . Its clearance is between 52.6 and 70.5 L/h and volume of distribution between 268.3 and 409.2 L . The in vitro half-life of belinostat is significantly shorter than its copper-bis-belinostat (Cubisbel) derivative .

Result of Action

Belinostat significantly reduces cancer cell growth through HDAC inhibition and apoptosis induction . It also commonly dysregulates numerous signaling and metabolic pathways . Treatment with belinostat results in a significant reduction in cell viability and downregulation of stem cell and proliferation markers .

Action Environment

A novel belinostat prodrug, cubisbel, has been developed to overcome these pharmacokinetic challenges . Upon entry to the reducing environment of a tumor cell, the redox active-Cu (II) ion in Cubisbel undergoes reduction to Cu (I), resulting in the release of two molar equivalents of the active drug, belinostat . This complexation significantly enhances its metabolic stability in vitro and targets anti-cancer pathways by perturbing key master regulators in colon cancer .

Safety and Hazards

Belinostat may cause damage to the gastrointestinal tract, blood, and the lymphoid/hematopoietic system, based on animal data . It may form combustible dust concentrations in air during processing and is very sensitive to electrostatic ignition . It is genotoxic according to Ames test and may impair male fertility .

Direcciones Futuras

Belinostat has had limited therapeutic impact in solid tumors, such as colon cancer, due to its poor metabolic stability . A novel belinostat prodrug, copper-bis-belinostat (Cubisbel), has been evaluated in vitro and ex vivo, designed to overcome the pharmacokinetic challenges of belinostat . Complexation of belinostat to Cu (II) does not alter the HDAC activity of belinostat, but instead significantly enhances its metabolic stability in vitro and targets anti-cancer pathways by perturbing key MRs in colon cancer . This suggests that complexation of HDACis to a metal ion might improve the efficacy of clinically used HDACis in patients with colon cancer .

Análisis Bioquímico

Biochemical Properties

Belinostat acid inhibits the activity of histone deacetylase (HDAC), preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition leads to the accumulation of acetylated histones and other proteins, which in turn increases the expression of tumor-suppressor genes . The compound interacts with HDAC enzymes, leading to changes in chromatin structure and gene expression . Additionally, belinostat acid has been shown to interact with various proteins involved in cell cycle regulation and apoptosis .

Cellular Effects

Belinostat acid exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to induce apoptosis, disrupt cell cycle progression, and inhibit angiogenesis in cancer cells . By reactivating tumor-suppressor genes, belinostat acid can suppress tumor growth and enhance the efficacy of other anticancer therapies .

Molecular Mechanism

The molecular mechanism of belinostat acid involves its binding to the active site of HDAC enzymes, leading to enzyme inhibition . This inhibition prevents the deacetylation of histones, resulting in an open chromatin structure that promotes gene transcription . Belinostat acid also affects the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair . The compound’s ability to modulate gene expression at the molecular level is a key factor in its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of belinostat acid have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that belinostat acid can maintain its activity over extended periods, leading to sustained changes in gene expression and cellular behavior . The compound’s efficacy may decrease over time due to metabolic degradation and the development of resistance mechanisms .

Dosage Effects in Animal Models

The effects of belinostat acid vary with different dosages in animal models. At lower doses, the compound has been shown to induce apoptosis and inhibit tumor growth without causing significant toxicity . At higher doses, belinostat acid can cause adverse effects, including hematological toxicity and liver damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosage levels . Careful dosage optimization is essential to maximize the therapeutic benefits of belinostat acid while minimizing its toxic effects .

Metabolic Pathways

Belinostat acid is involved in various metabolic pathways, including those related to its biotransformation and elimination . The compound is metabolized primarily in the liver by enzymes such as cytochrome P450 . This metabolism leads to the formation of various metabolites, some of which retain biological activity . Belinostat acid can also affect metabolic flux and metabolite levels by modulating the expression of genes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of belinostat acid within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, belinostat acid can accumulate in specific compartments, such as the nucleus, where it exerts its effects on gene expression . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

Belinostat acid’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with HDAC enzymes and modulates chromatin structure . Targeting signals and post-translational modifications may direct belinostat acid to specific nuclear compartments, enhancing its efficacy . The compound’s localization within the nucleus is essential for its ability to regulate gene expression and exert its anticancer effects .

Propiedades

IUPAC Name |

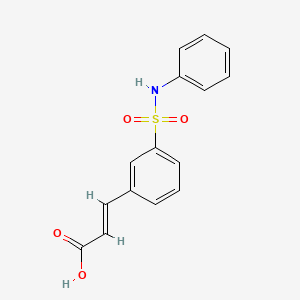

(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S/c17-15(18)10-9-12-5-4-8-14(11-12)21(19,20)16-13-6-2-1-3-7-13/h1-11,16H,(H,17,18)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGZPROJSRYPIG-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866323-87-7 | |

| Record name | Belinostat acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BELINOSTAT ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D342E3PX5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known metabolic pathways of belinostat, and what is the significance of belinostat acid formation?

A1: Belinostat undergoes metabolism in the liver, primarily via hydrolysis, glucuronidation, and oxidation. [, ] Belinostat acid is a deaminated metabolite of belinostat, formed through hydrolysis. [] While the precise role of belinostat acid in the overall pharmacological activity of belinostat is not fully elucidated, understanding its formation and potential activity is crucial for predicting drug-drug interactions and individual patient responses.

Q2: How does the chemical structure of belinostat acid differ from belinostat, and could this impact its activity?

A2: Belinostat acid lacks the amino group present in belinostat. [] This structural difference could potentially alter its binding affinity to HDAC enzymes, influencing its inhibitory activity and downstream effects on gene expression. Further research is needed to determine the specific binding profile of belinostat acid and its potential as an HDAC inhibitor.

Q3: What analytical techniques are used to identify and quantify belinostat acid in biological samples?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method employed for the identification and quantification of belinostat and its metabolites, including belinostat acid, in biological matrices like plasma. [, ] This technique allows for accurate measurement of these compounds, even at low concentrations, providing valuable data for pharmacokinetic studies and metabolic profiling.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290094.png)

![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)

![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)